molecular formula C34H50N2O12S B608484 Tetracycline lauryl sulfate CAS No. 5821-53-4

Tetracycline lauryl sulfate

Cat. No. B608484
CAS RN: 5821-53-4
M. Wt: 710.83
InChI Key: HKZSFGSVXUFBGF-CBJODJNJSA-N
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Description

Lauricycline is a bioactive chemical.

Scientific Research Applications

Nonantibiotic Properties and Clinical Implications

Tetracycline and its analogues, including Tetracycline Lauryl Sulfate, have been studied for their nonantibiotic properties. These properties include effects on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. These findings suggest potential therapeutic applications in various diseases like rosacea, bullous dermatoses, neutrophilic diseases, pyoderma gangrenosum, sarcoidosis, aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).

Impact on Mitochondrial Function

Research has highlighted the effect of tetracyclines, including Tetracycline Lauryl Sulfate, on mitochondrial function across various eukaryotic models. Tetracyclines can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This is relevant not only in cell models but also in organisms like worms, flies, mice, and plants. Such findings are crucial for researchers using tetracyclines in experimental setups, as they could have confounding effects on results (Moullan et al., 2015).

Effects on Human Cell Lines

Investigations into the effects of Tetracycline Lauryl Sulfate on human cell lines have shown that this compound can alter gene expression patterns and shift metabolism towards a more glycolytic phenotype. This includes increased lactate secretion and reduced oxygen consumption, as well as slowing cell proliferation. These insights are vital for designing experiments in biomedical research that use tetracyclines (Ahler et al., 2013).

Micellar Interaction and Solubilization

Studies have examined the micellar interactions of tetracyclines in solutions of compounds like sodium lauryl sulfate. Understanding these interactions is crucial for pharmaceutical applications, as it affects the solubilization capabilities of tetracyclines, which is important for their bioavailability and therapeutic effectiveness (Ikeda, Tomida, & Yotsuyanagi, 1977).

Environmental Impact

The environmental impact of tetracycline antibiotics, including Tetracycline Lauryl Sulfate, is an area of significant research interest. These compounds are found in different ecological compartments due to their extensive usage, posing risks such as the development of antibiotic-resistant microorganisms and potential human health impacts. This area of research is critical for understanding and mitigating the environmental effects of widespread antibiotic use (Daghrir & Drogui, 2013).

properties

CAS RN

5821-53-4

Product Name

Tetracycline lauryl sulfate

Molecular Formula

C34H50N2O12S

Molecular Weight

710.83

IUPAC Name

(4R,4aR,5aR,6R,12aR)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dodecyl sulfate

InChI

InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25,27-28,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m1./s1

InChI Key

HKZSFGSVXUFBGF-CBJODJNJSA-N

SMILES

O=S(OCCCCCCCCCCCC)(O)=O.O=C(C(C1=O)=C(O)[C@H](N(C)C)[C@@]2([H])C[C@@]3([H])[C@@](C)(O)C4=C(C(C3=C(O)[C@]21O)=O)C(O)=CC=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lauricycline;  Tetracycline lauryl sulfate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracycline lauryl sulfate
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